molecular formula C22H18N6O3S B2520982 4-(2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamido)benzamide CAS No. 952805-07-1

4-(2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamido)benzamide

Cat. No.: B2520982
CAS No.: 952805-07-1
M. Wt: 446.49
InChI Key: NMTRWQCNZRHQHH-UHFFFAOYSA-N
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Description

4-(2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamido)benzamide is a sophisticated heterocyclic compound designed for pharmaceutical and medicinal chemistry research. This molecule features a complex fused ring system comprising pyrazolo, thiazolo, and pyrimidinone motifs, a structural class known to exhibit significant pharmacological potential . The core 1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one scaffold is structurally analogous to purine bases, enabling potential interactions with various biological targets . The specific molecular architecture, which includes a 1-phenyl substitution and a terminal benzamide group connected via an acetamide linkage, is engineered to enhance target binding affinity and selectivity. Researchers can utilize this compound as a key intermediate or precursor in drug discovery programs, particularly in the development of enzyme inhibitors and targeted anticancer therapies. Structure-activity relationship (SAR) studies indicate that the pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one core is a privileged scaffold for generating biologically active molecules, with substitutions on the phenyl ring and the acetamido chain significantly influencing potency and specificity . The incorporated benzamide moiety further expands its utility as a synthetic building block for constructing more complex molecular entities. This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-[[2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O3S/c23-19(30)13-6-8-14(9-7-13)25-18(29)10-16-12-32-22-26-20-17(21(31)27(16)22)11-24-28(20)15-4-2-1-3-5-15/h1-9,11,16H,10,12H2,(H2,23,30)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTRWQCNZRHQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C3=C(N=C2S1)N(N=C3)C4=CC=CC=C4)CC(=O)NC5=CC=C(C=C5)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamido)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity by reviewing available literature and research findings.

Structural Overview

The compound features a unique structure composed of multiple heterocyclic rings, which are often associated with various pharmacological properties. The presence of the pyrazolo , thiazolo , and pyrimidin moieties suggests potential interactions with biological targets, making it a candidate for further investigation.

Antimicrobial Activity

Research indicates that derivatives of compounds containing thiazole and pyrazole rings exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values in the low micromolar range .

Antitumor Activity

The structural components of the compound suggest potential antitumor activity. Pyrazolo[3,4-d]thiazoles have been identified as promising candidates in cancer therapy due to their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is another area of interest. For example, similar compounds have been evaluated for their inhibitory effects on DNA gyrase and other critical enzymes involved in bacterial replication. The binding interactions of these compounds often involve hydrogen bonds and pi-stacking interactions that enhance their inhibitory potency .

Case Studies

  • Antibacterial Efficacy : A study focused on thiazolo[4,5-b]pyridine derivatives demonstrated that certain modifications could lead to enhanced antibacterial activity. The most active compound was found to interact strongly with DNA gyrase, highlighting the importance of structural configuration in determining biological efficacy .
  • Cytotoxicity Assessment : Another research effort evaluated the cytotoxic effects of similar compounds on human cell lines (e.g., HaCat and Balb/c 3T3). Results indicated promising cytotoxicity profiles, suggesting that these compounds could be developed into potential therapeutic agents for cancer treatment .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (µM)Reference
Compound 3gAntibacterial0.21
Compound 3fCytotoxicityVaries
Compound 3cEnzyme InhibitionVaries

Comparison with Similar Compounds

Key Observations:

Core Heterocycles: Compound A and its analogues (e.g., Compound 14) share the pyrazolo-thiazolo-pyrimidinone core, which is absent in benzooxazinone (7a-c) or pyrazolo[1,5-a]pyrimidine derivatives .

Substituent Diversity: The benzamide group in Compound A contrasts with the isopropylphenyl group in its CAS-registered analogue, suggesting tunable hydrophobicity .

Synthetic Routes :

  • Cyclization with H₂SO₄ is critical for forming the thiazolo ring in Compound A , whereas 7a-c rely on Cs₂CO₃-mediated coupling, favoring milder conditions .

Physicochemical and Functional Implications

  • Solubility : The benzamide group in Compound A likely improves aqueous solubility compared to Compound 14 (4-chlorophenyl) or the isopropylphenyl analogue .

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